Aqueous Solubility Advantage of Amino-oxetanes over Benzamides at Low pH
A matched molecular pair (MMP) study comparing 3-aryl-3-amino-oxetanes to analogous benzamides demonstrated that the amino-oxetane motif confers significantly improved solubility at low pH due to protonation of the amine [1]. This is a critical differentiation for oral drug candidates requiring high aqueous solubility.
| Evidence Dimension | Aqueous Solubility (low pH) |
|---|---|
| Target Compound Data | High |
| Comparator Or Baseline | Benzamide (analog) |
| Quantified Difference | Qualitative: 'much greater' |
| Conditions | Aqueous buffer at low pH (pH < pKa of ~8.2) |
Why This Matters
This solubility advantage can directly improve bioavailability and facilitate formulation development, making this building block a strategic choice for lead optimization.
- [1] MedChemica. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Med Chem Paper Of The Month - February 2026. View Source
